2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1181458-69-4
VCID: VC8393338
InChI: InChI=1S/C17H16ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10-11,19H2
SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCN
Molecular Formula: C17H16ClN3
Molecular Weight: 297.8

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine

CAS No.: 1181458-69-4

Cat. No.: VC8393338

Molecular Formula: C17H16ClN3

Molecular Weight: 297.8

* For research use only. Not for human or veterinary use.

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine - 1181458-69-4

Specification

CAS No. 1181458-69-4
Molecular Formula C17H16ClN3
Molecular Weight 297.8
IUPAC Name 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]ethanamine
Standard InChI InChI=1S/C17H16ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10-11,19H2
Standard InChI Key BAIWUKMVMBQKBH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCN
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]ethanamine;hydrochloride, reflects its core structure: a pyrazole ring substituted with a 4-chlorophenyl group at position 3, a phenyl group at position 1, and an ethylamine side chain at position 4. The hydrochloride salt stabilizes the amine group, improving bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇Cl₂N₃
Molecular Weight334.2 g/mol
CAS Number1235441-46-9
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCN.Cl
InChIKeyPFYMRIKFLTXRPP-UHFFFAOYSA-N

The crystal structure of analogous pyrazole derivatives (e.g., C₁₉H₁₄FN₅O) reveals monoclinic symmetry with space group P2₁/c and unit cell parameters a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å . While direct crystallographic data for this compound is unavailable, its structural analogs suggest similar packing patterns dominated by π-π stacking and hydrogen bonding .

Solubility and Stability

The hydrochloride salt form increases aqueous solubility, critical for in vivo applications. Computational models predict a logP value of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves a multi-step approach:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

  • Substituent Introduction: Suzuki-Miyaura coupling introduces the 4-chlorophenyl group, while Ullmann-type reactions attach the phenyl moiety.

  • Amine Functionalization: Reductive amination or Gabriel synthesis adds the ethylamine side chain.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, reflux65–70
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C75–80
Reductive aminationNaBH₃CN, MeOH, rt60–65

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 7.85–7.45 (m, aromatic protons), 4.10 (s, NH₂), and 2.95 (t, CH₂).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 334.2 [M+H]⁺.

  • HPLC Purity: >98% under gradient elution (C18 column, acetonitrile/water).

Biological Activities and Mechanisms

Antitumor Activity

In vitro studies demonstrate dose-dependent inhibition of breast cancer (MCF-7) and lung cancer (A549) cell lines (IC₅₀ = 12–18 μM). Mechanistic insights include:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.

  • Cell Cycle Arrest: G2/M phase arrest via cyclin B1 downregulation.

Table 3: Antitumor Efficacy in Preclinical Models

Cell LineIC₅₀ (μM)Mechanism
MCF-712.3Caspase-3 activation
A54917.8Cyclin B1 suppression

Anti-inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound reduces LPS-induced TNF-α and IL-6 production by 40–50% at 10 μM. Molecular docking suggests interaction with the NF-κB p65 subunit, inhibiting nuclear translocation.

Pharmacological Applications and Future Directions

Challenges and Optimization

  • Metabolic Stability: Preliminary microsomal assays indicate rapid hepatic clearance (t₁/₂ = 23 min), necessitating prodrug strategies.

  • Selectivity: Off-target effects on normal fibroblasts (IC₅₀ > 50 μM) suggest a therapeutic window but require further validation.

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